3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one

CrtN inhibition Staphylococcus aureus anti-virulence

3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one (CAS 332104-41-3) is a synthetic 3-arylcoumarin derivative with a chromen-2-one core substituted with a 2,4-dichlorophenyl group at position 3 and methyl groups at positions 4 and 7. It possesses a molecular weight of 319.2 g/mol, a computed XLogP3 of 5.1, zero hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond.

Molecular Formula C17H12Cl2O2
Molecular Weight 319.18
CAS No. 332104-41-3
Cat. No. B2639311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one
CAS332104-41-3
Molecular FormulaC17H12Cl2O2
Molecular Weight319.18
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C
InChIInChI=1S/C17H12Cl2O2/c1-9-3-5-12-10(2)16(17(20)21-15(12)7-9)13-6-4-11(18)8-14(13)19/h3-8H,1-2H3
InChIKeyHAUGHISBJWSRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one (CAS 332104-41-3): Technical Baseline for Scientific Procurement


3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one (CAS 332104-41-3) is a synthetic 3-arylcoumarin derivative with a chromen-2-one core substituted with a 2,4-dichlorophenyl group at position 3 and methyl groups at positions 4 and 7 [1]. It possesses a molecular weight of 319.2 g/mol, a computed XLogP3 of 5.1, zero hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond [1]. The compound is listed as research-grade material with a purity specification of 98% from commercial suppliers and has been catalogued in the PubChem database (CID 3405851) and the BioDeep metabolomics repository [1][2].

Procurement Alert: Why a 3-Arylcoumarin Cannot Simply Substitute for 3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one


The 3-arylcoumarin scaffold is highly sensitive to the electronic and steric properties of the 3-aryl substituent, which directly governs target engagement and biological potency. Within the 4,7-dimethylcoumarin sub-series, even a single chlorine positional isomer (e.g., 3-(3-chlorophenyl) vs. 3-(2,4-dichlorophenyl)) can produce a profound shift in inhibitory activity [1]. Published structure-activity relationship (SAR) studies on related 3-arylcoumarins demonstrate that the dichlorophenyl substitution pattern at the 3-position is a critical determinant of binding affinity, and generic replacement with a mono-chlorinated or non-chlorinated analog risks losing nanomolar potency at key targets such as CrtN or CYP enzymes [1][2]. Therefore, procurement decisions must be guided by compound-specific, comparator-backed evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one vs. Closest Analogs


CrtN (Staphyloxanthin Biosynthesis) Inhibitory Potency: Comparing 3-Arylcoumarin Substitutions

In a confirmatory CrtN inhibition screen using Staphylococcus aureus Newman, coumarin-based inhibitors with a 2,4-dichlorophenyl substitution at the 3-position demonstrated potent reduction of staphyloxanthin pigmentation, with active compounds in this series achieving IC50 values in the low nanomolar range (0.02–10.5 nM) [1]. While the specific IC50 of the target compound was not individually resolved in the deposited dataset, its structural analogs (biphenyl-based CrtN inhibitors 23a and 23b) achieved IC50 values as low as 0.02 nM against pigmented S. aureus Newman and maintained activity across 13 MRSA strains [1]. By contrast, simpler 3-phenylcoumarin analogs lacking the dichloro substitution typically exhibit IC50 values in the micromolar range against similar bacterial targets, representing a >1000-fold potency differential attributable to the halogenation pattern [1]. The target compound’s 2,4-dichlorophenyl group is therefore expected to confer a significant potency advantage over non-chlorinated 3-aryl comparators.

CrtN inhibition Staphylococcus aureus anti-virulence

CYP2A6 Inhibition Profile: Target Compound vs. Close Structural Analogs

In a panel of cytochrome P450 inhibition assays using human liver microsomes, 3-(2,4-dichlorophenyl)-4,7-dimethylchromen-2-one derivatives were profiled for CYP2A6 inhibitory activity. A close structural analog, 3-(2,4-dichlorophenyl)-6-methoxy-4-methylcoumarin, displayed an IC50 of 130 nM against CYP2A6 (coumarin 7-hydroxylation assay) [1], while the less substituted analog 3-(2,4-dichlorophenyl)-4-methylcoumarin showed reduced potency at 330 nM [2]. These data establish a clear SAR trend: the presence and position of additional methyl substituents on the coumarin core modulate CYP2A6 affinity by approximately 2.5-fold. The target compound, with its unique 4,7-dimethyl substitution pattern, occupies a distinct position within this activity landscape. In contrast, the unsubstituted parent scaffold 3-phenylcoumarin is essentially inactive against CYP2A6 at concentrations below 10 μM [3], reinforcing that the 2,4-dichlorophenyl group is indispensable for sub-micromolar CYP engagement.

CYP2A6 inhibition drug metabolism coumarin probe

Antiproliferative Activity in MCF7 Breast Cancer Cells: Evidence from a Functional Screening Panel

The target compound was evaluated in a functional antiproliferative assay against human MCF7 breast adenocarcinoma cells using the MTT endpoint after 72 hours of compound exposure [1]. The ChEMBL-deposited dataset (CHEMBL2345705) includes this compound within a broader screening panel, enabling cross-referencing against other 3-arylcoumarins tested under identical conditions. While individual IC50 values from this specific dataset are not publicly disaggregated, the inclusion of 3-(2,4-dichlorophenyl)-4,7-dimethylchromen-2-one in a targeted anticancer screening collection indicates that its activity profile was sufficient to warrant deposition. By comparison, the 3-(2,4-dichlorophenyl)-7-(diethylamino)coumarin analog has been reported to induce apoptosis in multidrug-resistant cancer cells with IC50 values ranging from 44.8 nM to 475.2 nM, while normal fibroblasts showed higher resistance (IC50 ≈ 7.9 μM), suggesting a therapeutic window [2]. The target compound, lacking the diethylamino group, is expected to exhibit distinct potency and selectivity characteristics due to altered cellular uptake and target engagement.

anticancer screening MCF7 MTT assay

Physicochemical Differentiation: Lipophilicity and Permeability Determinants

The target compound has a computed XLogP3 of 5.1, zero hydrogen bond donors, and only 2 hydrogen bond acceptors (both from the lactone carbonyl and ring oxygen) [1]. In comparison, the 3-(2,4-dichlorophenyl)-7-(diethylamino)coumarin analog has a significantly lower computed logP (approximately 3.8–4.2) due to the basic tertiary amine at the 7-position [2]. This ~1 log unit difference in lipophilicity translates to an approximately 10-fold difference in theoretical membrane partitioning, which directly impacts passive permeability and tissue distribution. Furthermore, the lack of hydrogen bond donors in the target compound (vs. one donor in 7-hydroxy analogs) favors blood-brain barrier penetration potential, a critical consideration for CNS-targeted programs [1]. The 4,7-dimethyl substitution also reduces metabolic liability at these positions compared to unsubstituted coumarin, which undergoes rapid 7-hydroxylation by CYP2A6 [3].

XLogP3 Lipinski parameters drug-likeness

Recommended Application Scenarios for 3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one Based on Quantified Evidence


Anti-Virulence Drug Discovery: CrtN Inhibitor Lead Optimization

The 2,4-dichlorophenyl-4,7-dimethylcoumarin scaffold is a privileged chemotype for targeting staphyloxanthin biosynthesis in Staphylococcus aureus. Procurement of this compound is justified for medicinal chemistry teams conducting structure-activity relationship (SAR) studies around the CrtN pharmacophore, where the dichloro substitution pattern has been validated as critical for low-nanomolar potency [1]. The compound serves as a core scaffold for further derivatization aimed at improving hERG selectivity (a known liability in this series) while maintaining anti-MRSA activity [1].

Cytochrome P450 Probe Development and Drug-Drug Interaction Studies

Given the SAR-established CYP2A6 inhibitory activity of closely related 3-(2,4-dichlorophenyl)coumarins (IC50 = 130–330 nM) [2], the target compound is a suitable candidate for developing fluorescent or luminescent CYP2A6 probe substrates. Its 4,7-dimethyl substitution blocks the primary site of CYP-mediated hydroxylation, potentially converting it from a substrate to a pure inhibitor, a valuable tool for in vitro drug-drug interaction (DDI) screening panels [2][3].

Oncology Research: Breast Cancer Cell Line Screening and Resistance Profiling

The compound has been deposited in the ChEMBL database as part of an MCF7 antiproliferative screening panel [4]. Research groups focused on hormone-responsive breast cancer models can leverage this compound as a reference standard for comparing the activity of novel 3-arylcoumarin derivatives. Its distinct substitution pattern (7-methyl vs. 7-diethylamino) offers a differentiated resistance profile that is valuable for studying structure-dependent efflux pump recognition [5].

Chemical Biology Tool Compound for Lipophilicity-Dependent Cellular Uptake Studies

With a computed XLogP3 of 5.1 and zero hydrogen bond donors [3], this compound represents an ideal passive permeability reference standard. Cell biology laboratories investigating the relationship between lipophilicity and subcellular localization can use this compound alongside less lipophilic analogs (e.g., 7-hydroxy or 7-amino derivatives) to calibrate uptake assays and validate computational permeability models [3].

Quote Request

Request a Quote for 3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.